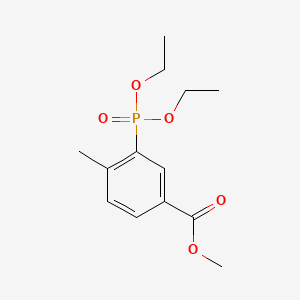

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate

Description

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate (CAS: Not explicitly provided; structurally analogous to compounds in and ) is a phosphorylated benzoate ester characterized by a diethoxyphosphoryl group at the 3-position and a methyl substituent at the 4-position of the benzene ring. This compound is primarily utilized in medicinal chemistry and materials science due to its role as a prodrug intermediate or a precursor for synthesizing bioactive molecules. Its synthesis typically involves phosphorylation reactions under controlled conditions, as demonstrated in , where triphosgene and Et₃N were used to introduce the phosphoryl moiety .

Properties

Molecular Formula |

C13H19O5P |

|---|---|

Molecular Weight |

286.26 g/mol |

IUPAC Name |

methyl 3-diethoxyphosphoryl-4-methylbenzoate |

InChI |

InChI=1S/C13H19O5P/c1-5-17-19(15,18-6-2)12-9-11(13(14)16-4)8-7-10(12)3/h7-9H,5-6H2,1-4H3 |

InChI Key |

IRBKYFUHQAWCII-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate typically involves the reaction of 3-(Diethoxyphosphoryl)-4-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Oxidation

The diethoxyphosphoryl group undergoes oxidation to form phosphonic acids. Common oxidizing agents include:

-

Potassium permanganate (KMnO₄)

-

Chromium trioxide (CrO₃)

This reaction modifies the phosphorus-containing group while retaining the benzoate ester.

Reduction

The ester group can be reduced to a primary alcohol using:

-

Lithium aluminum hydride (LiAlH₄)

This reaction converts the methyl benzoate moiety to a benzylic alcohol derivative.

Substitution

The diethoxyphosphoryl group participates in nucleophilic substitution with:

-

Amines or thiols (e.g., NH₃, SH⁻)

-

Base catalysts like sodium hydride (NaH)

This reactivity enables functionalization of the phosphorus center.

Elimination and Cross-Coupling

In the presence of strong bases like potassium tert-butoxide (t-BuOK) , the compound undergoes elimination to form conjugated systems. For example:

-

Horner-Wadsworth-Emmons (HWE) reaction with aldehydes (e.g., 4-methoxybenzaldehyde) forms E-stilbene derivatives .

-

Heck coupling with aryl halides (under Pd catalysis) generates extended aromatic systems .

Reaction Table: Key Transformations

Experimental Validation

Synthesis of related derivatives (e.g., methyl 3-((diethoxyphosphoryl)methyl)benzoate) involves:

Scientific Research Applications

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phosphorylated Benzoates

Phosphorylated benzoates exhibit diverse properties based on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Effects on Reactivity and Yield: The tert-butyl derivatives in achieved near-quantitative yields (98%) due to optimized phosphorylation conditions using DIPEA and POCl₃ . In contrast, the methyl 3-((diethoxyphosphoryl)methyl)benzoate synthesis () yielded 62%, likely due to steric hindrance from the methyl group .

Biological and Industrial Applications :

- Phosphorylated benzoates with tert-butyl groups () are favored in prodrug development due to their stability and controlled release profiles .

- Sulfonylurea-containing analogs () are agriculturally significant but lack the phosphoryl group, limiting direct biochemical comparability .

Spectroscopic Data :

Positional Isomerism and Functional Group Impact

- 3-Fluoro vs. 4-Methyl Substitution :

The fluorinated analog () exhibits higher lipophilicity (logP ~2.5 predicted) compared to the methyl-substituted compound, impacting membrane permeability in drug delivery systems . - Phosphoryl vs. Sulfonyl Groups : Sulfonylureas () act as herbicides by inhibiting acetolactate synthase, whereas phosphorylated benzoates () are more relevant in kinase inhibition or prodrug activation .

Biological Activity

Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate is a phosphonate ester that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C13H19O5P |

| Molecular Weight | 286.26 g/mol |

| IUPAC Name | methyl 3-diethoxyphosphoryl-4-methylbenzoate |

| InChI | InChI=1S/C13H19O5P/c1-5-17-19(15,18-6-2)12-9-11(13(14)16-4)8-7-10(12)3/h7-9H,5-6H2,1-4H3 |

| SMILES | CCOP(=O)(C1=C(C=CC(=C1)C(=O)OC)C)OCC |

The biological activity of this compound is primarily attributed to its diethoxyphosphoryl group, which can interact with various molecular targets within biological systems. The compound is believed to participate in biochemical pathways that may lead to enzyme inhibition or activation, although specific molecular targets are still under investigation .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar phosphonate structures can inhibit the growth of various microorganisms, suggesting potential applications in developing new antimicrobial agents .

Anticancer Potential

The compound is also being studied for its anticancer properties . Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis or interfering with cell cycle progression. For example, related compounds have shown efficacy against different cancer cell lines .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of phosphonate esters found that this compound demonstrated significant inhibitory effects against certain bacterial strains, indicating its potential as a lead compound for antibiotic development .

- Cytotoxicity Assessments : In vitro studies assessing cytotoxicity revealed that this compound could reduce cell viability in human cancer cell lines at specific concentrations. For instance, concentrations above a threshold (e.g., 11 mM) led to substantial reductions in cell viability, highlighting its potential as a therapeutic agent .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which this compound exerts its biological effects. Investigations into its interaction with key enzymes involved in cellular processes have provided insights into how it may disrupt normal cellular functions in cancer cells .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-(Diethoxyphosphoryl)-4-methylbenzoate, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of phosphorylated benzoates typically involves nucleophilic substitution or coupling reactions. For example, details a stepwise protocol using trichlorotriazine intermediates and DIPEA as a base for amide bond formation. To optimize yield:

- Step 1: Vary equivalents of reagents (e.g., 1.0–1.5 equiv. of DIPEA) and reaction time (7–24 h) to minimize side products.

- Step 2: Use column chromatography (e.g., CH₂Cl₂/EtOAc gradients) for purification, as demonstrated in and , which achieved 82–90% yields for similar esters.

- Temperature Control: Maintain −35°C during critical steps to suppress undesired reactivity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- ¹H/¹³C NMR: Use deuterated solvents (e.g., DMSO-d₆) and reference internal standards (e.g., TMS). reports δ = 3.76 ppm for methoxy groups, while phosphoryl groups may appear at δ = 1.2–1.4 ppm (diethoxy protons) .

- X-ray Crystallography: Employ SHELX software () for refinement. For accurate phase determination, high-resolution data (>1.0 Å) and twinning correction are critical .

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]⁺) using high-resolution MS, cross-referenced with calculated values from PubChem data (e.g., C₁₁H₁₅O₅P in ) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved for this compound derivatives?

Methodological Answer:

- Dynamic Effects: Investigate rotational barriers of the diethoxyphosphoryl group using variable-temperature NMR (e.g., −40°C to 25°C).

- Computational Validation: Perform DFT calculations (e.g., Gaussian) to simulate NMR spectra and identify conformational isomers.

- Cross-Technique Correlation: Compare with X-ray structures (via SHELXL refinement, ) to confirm spatial arrangements .

Q. What strategies are effective in studying the hydrolytic stability of the diethoxyphosphoryl group under physiological conditions?

Methodological Answer:

- pH-Dependent Kinetics: Conduct hydrolysis assays in buffers (pH 2–10) at 37°C, monitoring by LC-MS. For example, notes hydrolytic sensitivity in related phosphoryl benzoates.

- Degradation Pathways: Identify intermediates (e.g., monoethoxy or free phosphonic acid derivatives) using tandem MS.

- Stabilization Approaches: Explore steric hindrance via substituent modification (e.g., bulkier alkyl groups) .

Q. How can computational modeling guide the design of this compound analogs for targeted bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinities toward enzymes (e.g., kinases or phosphatases).

- QSAR Analysis: Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity data from analogs (e.g., antimicrobial studies in ).

- ADMET Prediction: Apply SwissADME to optimize logP (target 2–4) and reduce hepatotoxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.